5-Sulfooxymethylfurfural

概要

説明

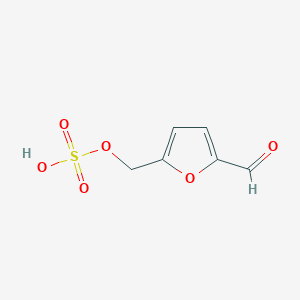

5-Sulfooxymethylfurfural is an organic compound with the molecular formula C6H6O6S. It is a derivative of 5-hydroxymethylfurfural, which is a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is known for its mutagenic and carcinogenic properties .

準備方法

Synthetic Routes and Reaction Conditions

5-Sulfooxymethylfurfural is typically synthesized from 5-hydroxymethylfurfural. The process involves the sulfonation of 5-hydroxymethylfurfural using sulfuric acid or other sulfonating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of 5-hydroxymethylfurfural and sulfuric acid through a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions

5-Sulfooxymethylfurfural undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to 5-hydroxymethylfurfural.

Substitution: It can undergo nucleophilic substitution reactions where the sulfoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: 5-Hydroxymethylfurfural.

Substitution: Various substituted furfural derivatives.

科学的研究の応用

5-Sulfooxymethylfurfural has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: It is studied for its mutagenic and carcinogenic properties, particularly its effects on DNA and cellular processes.

Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 5-sulfooxymethylfurfural involves its conversion to reactive intermediates that can interact with cellular components. It is metabolized to form electrophilic species that can bind to DNA, proteins, and other macromolecules, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA and various enzymes involved in cellular metabolism .

類似化合物との比較

Similar Compounds

5-Hydroxymethylfurfural: A precursor to 5-sulfooxymethylfurfural, known for its presence in thermally processed foods.

Furfuryl Alcohol: Another furan derivative with similar chemical properties.

5-Chloromethylfurfural: A chlorinated derivative with strong hepatocarcinogenic properties.

Uniqueness

This compound is unique due to its sulfoxy group, which imparts distinct chemical reactivity and biological activity. Its ability to form electrophilic intermediates makes it particularly potent in mutagenic and carcinogenic studies .

生物活性

5-Sulfooxymethylfurfural (SMF) is a derivative of 5-hydroxymethylfurfural (HMF), a compound formed during the Maillard reaction in food processing. SMF has garnered attention due to its potential biological activities, including mutagenicity, cytotoxicity, and nephrotoxicity. This article provides a detailed overview of the biological activity of SMF, supported by research findings, case studies, and data tables.

Overview of this compound

Chemical Structure and Formation

SMF is synthesized from HMF through sulfation, primarily by sulfotransferases (SULT) present in various tissues. This metabolic conversion is significant as it influences the biological effects of HMF derivatives.

1. Mutagenicity and Genotoxicity

SMF has been shown to exhibit mutagenic properties in various studies. It induces dose-dependent increases in revertant colonies in Salmonella typhimurium TA100, indicating its potential as a mutagenic agent. The mutagenicity of SMF was significantly inhibited by antioxidants like ascorbic acid, suggesting that oxidative stress may play a role in its mutagenic effects .

Table 1: Mutagenicity of SMF in Various Studies

| Study | Organism | Result |

|---|---|---|

| Surh et al. (1994) | Salmonella typhimurium TA100 | Induced dose-dependent mutagenicity |

| Florian et al. (in preparation) | Mouse skin | Higher tumor initiation activity than HMF |

| Nishi et al. | Mammalian cells | Clear DNA damage observed |

2. Cytotoxicity

The cytotoxic effects of SMF have been studied in various cell lines. In human embryonic kidney cells expressing organic anion transporters (OAT1 and OAT3), SMF exhibited significant cytotoxicity, which was higher than in control cells. This suggests that transporter-mediated uptake enhances the toxicity of SMF .

Table 2: Cytotoxic Effects of SMF on Cell Lines

| Cell Line | Concentration (mM) | Survival Rate (%) |

|---|---|---|

| HEK293 (Control) | 0.4 | 71 |

| HEK293 (hOAT1) | 0.4 | 49 |

| HEK293 (hOAT3) | 0.4 | 55 |

3. Nephrotoxicity

SMF has been identified as a potent nephrotoxin. In vivo studies demonstrated that administration of SMF to mice resulted in acute renal injury characterized by necrosis and proteinaceous casts in proximal tubules . The nephrotoxic effects are attributed to the selective uptake of SMF by renal organic anion transporters.

Case Study 1: Nephrotoxicity Assessment

In a study involving male FVB/N mice administered a single dose of SMF (250 mg/kg), significant renal damage was observed within days post-administration. Histopathological analysis revealed extensive proximal tubular necrosis .

Case Study 2: Mutagenicity in Food Products

Research on food products containing HMF indicated that high levels of SMF could contribute to increased incidences of adenomas and aberrant crypt foci in animal models, suggesting a potential link between dietary exposure to SMF and carcinogenic risk .

特性

IUPAC Name |

(5-formylfuran-2-yl)methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S/c7-3-5-1-2-6(12-5)4-11-13(8,9)10/h1-3H,4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMJEBICTINBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166565 | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159091-35-7 | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159091357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MT9W9WN4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。